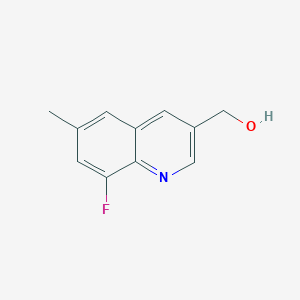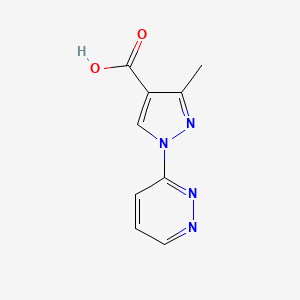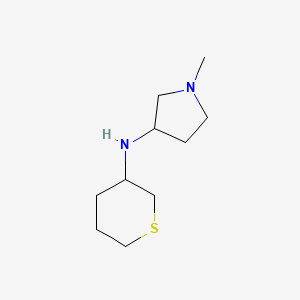
(8-Fluoro-6-methylquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoro-6-methylquinolin-3-yl)methanol typically involves the cyclization and cycloaddition reactions of quinoline derivatives. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(8-Fluoro-6-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
(8-Fluoro-6-methylquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8-Fluoro-6-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s biological activity by increasing its binding affinity to target enzymes and receptors . This interaction can inhibit the activity of certain enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure.
Mefloquine: An antimalarial drug with a related quinoline skeleton.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
(8-Fluoro-6-methylquinolin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 8-position and the methanol group at the 3-position differentiates it from other quinoline derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
(8-fluoro-6-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H10FNO/c1-7-2-9-4-8(6-14)5-13-11(9)10(12)3-7/h2-5,14H,6H2,1H3 |
InChI Key |
GQKLCHIDZVZFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13272407.png)

![2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13272417.png)

![(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine](/img/structure/B13272432.png)
![N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B13272437.png)

![2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13272459.png)

amine](/img/structure/B13272482.png)
![4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13272494.png)
![7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13272496.png)

![2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13272513.png)
